Amylin (IAPP), feline
Description
Historical Context of Amylin Discovery and Evolution of Research in Feline Species
The story of amylin began with the observation of "hyaline" deposits in the islets of Langerhans of diabetic patients in the early 20th century. uzh.ch It wasn't until much later that these deposits were identified as amyloid. uzh.ch In 1981, similar amyloid deposits were described in diabetic cats, marking a pivotal moment in feline diabetes research. uzh.ch The major protein component of this amyloid was subsequently purified from both human insulinomas and the islets of diabetic cats and was named Islet Amyloid Polypeptide (IAPP) or amylin. pnas.orgscispace.com
Initial research focused on characterizing the structure of feline IAPP and understanding its relationship to the amyloid deposits seen in diabetic cats. diabetesjournals.org The primary amino acid sequence of feline IAPP was determined using polymerase chain reaction methodology, revealing key similarities and differences when compared to human and rodent IAPP. diabetesjournals.org This foundational work established that, like in humans, feline IAPP has an inherent tendency to form amyloid fibrils, a characteristic not shared by rodent IAPP. diabetesjournals.org This discovery solidified the cat as a valuable natural model for studying the role of IAPP in type 2 diabetes.
Feline Amylin as a Critical Element in Pancreatic Islet Biology
Amylin is a normal and vital product of pancreatic β-cells, where it is stored in secretory vesicles alongside insulin (B600854) and co-secreted in response to nutrient stimuli. diabetesjournals.orgbioscientifica.com In its monomeric, soluble form, feline amylin functions as a neuroendocrine hormone with several key roles in maintaining glucose homeostasis. medchemexpress.comwjgnet.com It acts locally within the islets to inhibit the secretion of both insulin and glucagon (B607659). medchemexpress.comphysiology.org Beyond the pancreas, amylin has been shown to have binding sites in the brain, suggesting a role in regulating satiety and delaying gastric emptying. physiology.org
The regulation of amylin secretion is closely tied to that of insulin. royalcanin.es In healthy cats, plasma amylin levels rise in parallel with insulin after the administration of glucose. nih.gov However, this delicate balance is disrupted in metabolic disease states.
| Function | Description | Reference |
|---|---|---|
| Inhibition of Insulin Secretion | Acts locally on β-cells to regulate its own co-secreted partner. | medchemexpress.comphysiology.org |
| Inhibition of Glucagon Secretion | Suppresses the release of glucagon from pancreatic α-cells, helping to control hepatic glucose production. | medchemexpress.comphysiology.org |
| Satiety Regulation | Acts on the brain to promote a feeling of fullness, thereby reducing food intake. | physiology.org |
| Delayed Gastric Emptying | Slows the rate at which food moves from the stomach to the small intestine, modulating post-meal glucose absorption. | physiology.org |
Properties
Molecular Formula |
C₁₆₅H₂₇₀N₅₂O₅₄S₂ |
|---|---|
Molecular Weight |
3910.45 |
sequence |
One Letter Code: KCNTATCATQRLANFLIRSSNNLGAILSPTNVGSNTY-NH2 (Disulfide bridge: Cys2-Cys7) |
Origin of Product |
United States |
Molecular and Cellular Biology of Feline Amylin
Feline IAPP Gene Structure and Transcriptional Regulation
The gene encoding feline Islet Amyloid Polypeptide (IAPP), also known as amylin, is a single-copy gene. mdpi.com While specific details on the feline IAPP gene's promoter region are not extensively documented in the provided results, the regulation of the IAPP gene in mammals, including humans, involves a complex promoter region. mdpi.comnih.gov For instance, the human IAPP gene is located on chromosome 12 and its transcription is controlled by a promoter region that spans a significant length upstream of the transcription start site. mdpi.comresearchgate.netensembl.org
The transcription of the IAPP gene is influenced by various factors, sharing some regulatory mechanisms with the insulin (B600854) gene. mdpi.comresearchgate.net Key transcription factors such as PDX1 and ISL1 are known to bind to the promoter regions of both genes. mdpi.comresearchgate.net However, there are also distinct regulatory pathways; for example, ISL1 is involved in regulating IAPP promoter activity but not that of insulin. mdpi.comresearchgate.net Glucose is a significant regulator of both IAPP and insulin gene expression, requiring the binding of the transcription factor PDX1. mdpi.comresearchgate.net Other factors that have been shown to stimulate IAPP promoter activity and mRNA levels include insulin, glucagon (B607659), and glucagon-like peptide-1 (GLP-1). nih.gov Conversely, inflammatory cytokines like TNF-α and IL-1β can decrease IAPP mRNA levels. nih.gov The transcription factor FoxA2 (HNF-3β) has been identified as a negative regulator of the IAPP promoter. mdpi.comnih.gov
Biosynthesis and Post-Translational Processing of Feline Pro-IAPP
Feline IAPP is initially synthesized as a larger precursor molecule, an 89-amino acid preprohormone. researchgate.netnih.gov The process begins with the translation of the IAPP gene, and the resulting prepro-IAPP molecule is directed into the endoplasmic reticulum (ER). wikipedia.org Within the ER, the 22-amino acid signal peptide is cleaved off, resulting in the 67-amino acid pro-IAPP. researchgate.netnih.gov
Further processing occurs in the Golgi apparatus and secretory granules of pancreatic β-cells. nih.govnih.govbioscientifica.com A critical step in the maturation of IAPP is the formation of a disulfide bond between two cysteine residues at positions 2 and 7. researchgate.netnih.gov This is followed by proteolytic cleavage of the pro-IAPP molecule by prohormone convertases. Prohormone convertase 1/3 (PC1/3) removes a 16-amino acid segment from the C-terminus, while prohormone convertase 2 (PC2) cleaves an 11-amino acid segment from the N-terminus. researchgate.netwikipedia.orgnih.gov The final step is the amidation of the C-terminus, a crucial modification for the biological activity of the peptide. nih.govbioscientifica.com Incomplete or incorrect processing of pro-IAPP has been suggested as a potential factor in the early stages of amyloid formation. nih.govdiva-portal.org
Feline IAPP Amino Acid Sequence and Structural Determinants of Function
The mature feline IAPP is a 37-amino acid polypeptide. plos.orgnih.govmedchemexpress.commedchemexpress.com Its structure and amino acid sequence are key determinants of its function and its propensity to form amyloid fibrils. nih.gov
Identification of Amyloidogenic Core Regions
The region encompassing amino acid residues 20-29 is widely considered the primary amyloidogenic core of IAPP. nih.govnih.govpnas.org Studies have shown that a synthetic peptide corresponding to the 20-29 sequence of feline IAPP can spontaneously form amyloid fibrils in vitro. nih.gov Within this core, specific amino acid residues, particularly at positions 25 and 26, are thought to be critical for the amyloid-forming properties of the molecule. wiley.com While the 20-29 region is a major focus, other parts of the IAPP molecule, including residues 8-20 and 30-37, have also been implicated in influencing the aggregation process. nih.govnih.gov The hydrophobic nature of this core region is a key factor in promoting the self-assembly of IAPP monomers into larger, insoluble amyloid fibrils. nih.gov
Intracellular Localization and Secretory Pathway Dynamics in Feline Pancreatic Beta Cells
Feline amylin is co-localized and co-secreted with insulin from the secretory granules of pancreatic β-cells. plos.orgnih.govmedchemexpress.commedchemexpress.com Following its synthesis and processing through the endoplasmic reticulum and Golgi apparatus, mature IAPP is packaged into these granules. nih.govnih.govbioscientifica.com Within the secretory granule, IAPP is found in the halo region, while insulin is concentrated in the dense core. nih.govdiva-portal.org The concentration of IAPP within these granules is significantly lower than that of insulin. nih.gov
Under normal physiological conditions, factors within the secretory granule, such as the low pH and interactions with other components like insulin, are thought to help maintain IAPP in a soluble, monomeric state and prevent its aggregation. nih.govnih.gov Upon stimulation, such as an increase in blood glucose levels, the contents of the secretory granules, including both insulin and amylin, are released into the bloodstream via exocytosis. bioscientifica.comphysiology.org
Receptor Interactions and Signal Transduction Pathways Mediated by Feline Amylin
Feline amylin exerts its physiological effects by interacting with specific cell surface receptors. medchemexpress.commedchemexpress.com Amylin receptors are complex structures, belonging to the G-protein-coupled receptor (GPCR) family. nih.govnih.gov The core of the amylin receptor is the calcitonin receptor (CTR), which associates with one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. nih.govresearchgate.net This association with a RAMP is crucial for creating a high-affinity binding site for amylin and for determining the subsequent downstream signaling events. nih.gov
The binding of monomeric amylin to its receptor initiates a signal transduction cascade. nih.gov A key outcome of this activation is the stimulation of adenylate cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). nih.gov cAMP acts as a second messenger, influencing a variety of cellular processes. nih.gov Other signaling pathways, such as the extracellular-signal regulated kinase 1/2 (ERK1/2) and Akt pathways, have also been shown to be activated by amylin receptor signaling. nih.govresearchgate.net These signaling events mediate the diverse physiological functions of amylin, which include the regulation of glucose homeostasis by slowing gastric emptying and inhibiting glucagon secretion. nih.govnih.gov
Amylin Receptor Subtypes and Heterodimerization
The receptors that mediate the actions of amylin belong to the G protein-coupled receptor (GPCR) family, specifically the Class B GPCRs. nih.govnih.gov Amylin receptors are not a single protein product of one gene; instead, they are complex heterodimers formed from the association of a core receptor with an accessory protein. nih.govuzh.chbiorxiv.org
The core component of all amylin receptor subtypes is the calcitonin receptor (CTR) . nih.govuzh.chresearchgate.net The CTR itself is a receptor for the hormone calcitonin. However, its pharmacological profile is significantly altered when it associates with one of three Receptor Activity-Modifying Proteins (RAMPs) . nih.govnih.gov There are three known RAMPs: RAMP1, RAMP2, and RAMP3. nih.govnih.gov
The heterodimerization of the CTR with a RAMP is essential for creating a high-affinity binding site for amylin. nih.govuzh.ch This association changes the receptor's specificity from being calcitonin-preferring to amylin-preferring. uzh.ch The specific RAMP that partners with the CTR determines the subtype of the amylin receptor (AMY). nih.govresearchgate.net This results in three primary amylin receptor subtypes:
AMY1 Receptor: Formed by the complex of CTR and RAMP1. nih.govuzh.ch
AMY2 Receptor: Formed by the complex of CTR and RAMP2. nih.govuzh.ch
AMY3 Receptor: Formed by the complex of CTR and RAMP3. nih.govuzh.ch
This modular nature allows for considerable complexity and diversity in amylin signaling. nih.gov Furthermore, the existence of different splice variants of the CTR can add another layer of pharmacological diversity to these receptor complexes. nih.govuzh.ch While much of the detailed characterization has been performed on human and rat receptors, the fundamental mechanism of CTR-RAMP heterodimerization is a conserved feature of the calcitonin family of peptides, which includes amylin. nih.govuzh.ch
Table 1: Amylin Receptor Subtype Composition
| Amylin Receptor Subtype | Core Receptor | Accessory Protein |
|---|---|---|
| AMY1 | Calcitonin Receptor (CTR) | RAMP1 |
| AMY2 | Calcitonin Receptor (CTR) | RAMP2 |
| AMY3 | Calcitonin Receptor (CTR) | RAMP3 |
This table illustrates the heterodimeric nature of the three primary amylin receptor subtypes, each formed by the association of the calcitonin receptor with a specific Receptor Activity-Modifying Protein (RAMP). nih.govuzh.ch
Central Nervous System Sites of Action, e.g., Area Postrema
The physiological effects of amylin, particularly those related to satiety and the control of food intake, are primarily mediated through direct action on the central nervous system (CNS). uzh.chnih.gov Amylin can access specific brain regions, especially the circumventricular organs, which lack a complete blood-brain barrier. uzh.chnih.gov
The most critical and well-documented CNS site for amylin action is the area postrema (AP) , located in the medulla oblongata of the hindbrain. uzh.chnih.govresearchgate.netphysiology.org The AP's unique vascular structure allows circulating peptides like amylin to directly interact with its neurons. uzh.chnih.gov Convergent evidence from numerous studies, primarily in rodent models, has established the AP as the principal site for amylin's potent hypophagic (appetite-suppressing) effects. nih.govphysiology.org Activation of amylin receptors in the AP is a key step in mediating the reduction of food intake and slowing of gastric emptying. uzh.chresearchgate.net
Research has shown that amylin directly excites AP neurons. physiology.org Subsequent to this primary activation in the AP, signals are relayed to other brain regions involved in appetite control, such as the adjacent nucleus of the solitary tract (NTS) and the lateral parabrachial nucleus (LPB). frontiersin.orgphysiology.org Studies using c-Fos as a marker for neuronal activation have demonstrated that peripheral administration of amylin leads to a significant increase in activated neurons within the AP. physiology.org
Furthermore, investigations into the neurochemical identity of these amylin-sensitive neurons have revealed that a significant portion are noradrenergic . physiology.orgatsbio.com Studies in rats have shown that approximately 50% of the AP neurons activated by amylin are also positive for dopamine-β-hydroxylase (DBH), the enzyme responsible for synthesizing noradrenaline. physiology.org This indicates that the noradrenergic system within the area postrema is a crucial downstream mediator of amylin's satiating action. frontiersin.orgphysiology.org While these specific neurochemical studies have not been replicated in felines, the fundamental role of the AP as a target for circulating amylin is considered a conserved mechanism across species where amylin regulates food intake. uzh.chnih.gov
Beyond the area postrema, amylin binding sites and receptor components have been identified in other CNS locations, including the nucleus accumbens and the ventral tegmental area (VTA), suggesting a broader role for amylin in modulating the reward aspects of feeding behavior. frontiersin.orgnih.gov
Table 2: Key Research Findings on Feline Amylin's CNS Action
| CNS Site | Key Function | Research Finding (Species) | Citation |
|---|---|---|---|
| Area Postrema (AP) | Primary site for satiety signaling | Amylin's metabolic actions are mediated by direct activation of the AP, which has an open blood-brain barrier. (General/Rodent) | uzh.ch |
| Area Postrema (AP) | Appetite suppression | The AP is the primary site for amylin's hypophagic (food intake-reducing) action. (Rat) | physiology.org |
| Area Postrema (AP) | Neuronal Activation | Amylin activates noradrenergic neurons within the AP to mediate its effects on eating. (Rat) | frontiersin.orgphysiology.org |
| Nucleus of the Solitary Tract (NTS) | Relay station for satiety signals | Activated by peripheral amylin, subsequent to AP activation. (Rat) | physiology.org |
| Ventral Tegmental Area (VTA) | Modulation of food reward | Amylin receptor activation in the VTA can reduce the intake of palatable food. (Rat) | nih.gov |
This table summarizes key findings regarding the central nervous system sites of action for amylin. The area postrema is the most critical site for its physiological effects on satiety. While feline-specific neuroanatomical studies are limited, research in other species provides a strong model for understanding its function.
Physiological Roles of Feline Amylin
Contribution to Glucose Homeostasis Regulation
Feline amylin is integral to maintaining stable blood glucose levels through its influence on various metabolic pathways. researchgate.net It works in concert with insulin (B600854) to manage the influx of nutrients into the bloodstream, particularly after a meal. cambridge.org
One of the primary mechanisms by which amylin regulates glucose is by controlling the rate at which glucose enters the circulation from ingested food. doi.org This is achieved through its effects on glucagon (B607659) secretion and gastric emptying.
Amylin has a significant inhibitory effect on the secretion of glucagon, a hormone that raises blood glucose levels. doi.orgnih.govmedchemexpress.comphysiology.org Following a meal, the release of amylin helps to suppress the postprandial (after-meal) glucagon surge, thereby preventing excessive glucose production by the liver. cambridge.orgnih.govresearchgate.net
Research in healthy cats has demonstrated that the administration of a non-amyloidogenic form of amylin significantly reduces plasma glucagon levels under various experimental conditions, including intravenous arginine stimulation tests, meal response tests, and intravenous glucose tolerance tests. nih.gov This suppressive action on glucagon is a key component of amylin's role in glucose homeostasis. researchgate.net An inverse correlation between amylin and glucagon secretion has been observed following oral glucose administration in cats, further supporting amylin's modulatory role. researchgate.net
Amylin also contributes to glucose control by slowing the rate of gastric emptying, the process by which food moves from the stomach to the small intestine. doi.orgnih.govmedchemexpress.comphysiology.org By delaying this process, amylin ensures a more gradual absorption of nutrients, including glucose, into the bloodstream. doi.org This helps to prevent sharp spikes in blood glucose levels after eating. nih.gov The central nervous system, specifically the area postrema, is thought to be involved in mediating this effect. doi.org
Role in Satiety Signaling and Appetite Control
This satiating effect is considered a physiological function of amylin. physiology.org Studies have shown that amylin reduces food intake and can increase the inhibitory effect of other satiety hormones like cholecystokinin. cambridge.org The area postrema in the brain is a key site of action for amylin's effects on appetite. nih.gov By signaling to the brain to terminate a meal, amylin helps to regulate energy balance. physiology.org
Interplay with Insulin Secretion and Action
Amylin and insulin are co-secreted by the pancreatic β-cells in response to nutrient stimuli, and their actions are closely intertwined. researchgate.nettandfonline.comresearchgate.net In healthy cats with normal glucose tolerance, plasma amylin and insulin levels rise in parallel after glucose administration. nih.gov This coordinated release highlights their complementary roles in glucose regulation. cambridge.org
However, the relationship between amylin and insulin can be altered in states of metabolic dysfunction. In cats with impaired glucose tolerance, the secretion of both amylin and insulin is markedly delayed. nih.gov Furthermore, diabetic cats may exhibit hyperamylinemia (high levels of amylin) in conjunction with hypoinsulinemia (low levels of insulin). nih.gov It is hypothesized that elevated amylin concentrations may contribute to reduced insulin secretion and insulin resistance. nih.gov
Some studies have shown that in certain situations, such as during intravenous glucose and arginine stimulation tests, the administration of amylin can lead to lower plasma insulin concentrations. researchgate.netnih.gov This suggests a complex feedback mechanism between the two hormones. The propensity of feline amylin to aggregate into amyloid fibrils is also a significant factor, as these deposits can lead to β-cell dysfunction and a decline in both insulin and amylin production in later stages of feline diabetes. researchgate.netvin.com
Pathophysiological Contributions of Feline Amylin
Feline Islet Amyloidosis (IA) and its Association with Pancreatic Dysfunction
Feline islet amyloidosis (IA) is a prominent pathological feature in a majority of cats with diabetes mellitus, with some studies reporting its presence in up to 80% of diabetic cats. nih.gov These amyloid deposits are primarily composed of aggregated feline IAPP, a 37-amino acid peptide hormone that is co-secreted with insulin (B600854) by the pancreatic β-cells. nih.govnih.gov The presence of these amyloid plaques is strongly associated with pancreatic dysfunction, particularly the loss of β-cells, which are responsible for insulin production. nih.gov
The development of IA is considered a key factor in the progression of feline diabetes. nih.gov While islet amyloid can also be found in older, non-diabetic cats, its prevalence and severity are significantly higher in diabetic animals. vin.comdvm360.com The accumulation of amyloid disrupts the normal architecture of the islets of Langerhans, leading to impaired insulin secretion and eventual β-cell death. dvm360.commsdvetmanual.com This loss of functional β-cell mass is a critical step in the pathogenesis of the disease. nih.govdvm360.com
Studies have shown that conditions leading to chronic hypersecretion of insulin and IAPP, such as obesity and insulin resistance, can promote the formation of islet amyloid. nih.gov For instance, experimental induction of diabetes in cats followed by treatment with a sulfonylurea drug, which stimulates insulin and IAPP secretion, resulted in the development of islet amyloidosis. nih.govnih.gov Conversely, treatment with insulin, which reduces the secretory demand on β-cells, was associated with minimal amyloid deposition. nih.govnih.gov This suggests a direct link between the level of IAPP secretion and the propensity for amyloid formation.
Mechanisms of Feline IAPP Aggregation and Amyloid Fibril Formation
The transformation of soluble, monomeric feline IAPP into insoluble amyloid fibrils is a complex process central to the development of islet amyloidosis. This process involves a series of conformational changes and aggregation steps that are influenced by various factors.
In Vitro Fibrillogenesis Kinetics and Thermodynamics
In vitro studies are crucial for understanding the kinetics and thermodynamics of feline IAPP aggregation. The process of fibril formation typically follows a sigmoidal curve, characterized by a lag phase, a growth (or elongation) phase, and a final plateau phase where the reaction reaches equilibrium. nih.gov The lag phase represents the initial nucleation step, where monomers slowly associate to form unstable oligomeric intermediates. This is followed by a rapid growth phase where these nuclei act as templates for the accelerated addition of more monomers, leading to the formation of larger amyloid fibrils. nih.gov
The thermodynamics of this process favor the formation of the highly ordered, cross-β-sheet structure of the amyloid fibril, which is more stable than the soluble monomeric or intermediate forms. nih.gov The aggregation kinetics can be monitored using techniques such as Thioflavin-T (ThT) fluorescence assays, which detect the formation of β-sheet structures characteristic of amyloid fibrils. nih.govacs.org Studies comparing different amylin analogues have shown that feline amylin has a higher propensity to form amyloid fibrils in vitro compared to human amylin. researchgate.net
The aggregation process is influenced by environmental factors such as pH and ionic strength. escholarship.org For instance, the kinetics of amyloid formation are highly dependent on pH, likely due to the protonation state of specific amino acid residues like histidine. escholarship.org
Influence of Protein Concentration on Aggregation
The concentration of feline IAPP is a critical determinant of its aggregation propensity. Higher concentrations of the peptide increase the likelihood of intermolecular interactions, thereby accelerating the nucleation and growth of amyloid fibrils. nih.gov In vitro, IAPP aggregates rapidly at micromolar concentrations. frontiersin.org This concentration-dependent aggregation is a key factor in the pathogenesis of islet amyloidosis, as conditions that lead to hypersecretion of IAPP from β-cells create a local microenvironment with a high concentration of the peptide, promoting its aggregation. nih.govnih.gov
Impact of the Islet Extracellular Matrix on Amylin Aggregation
The extracellular matrix (ECM) of the pancreatic islets can influence the aggregation of feline IAPP. Components of the ECM, such as collagen, can interact with amylin and promote its aggregation. acs.orgbiorxiv.org Studies have shown that fibrillar collagen can accelerate the formation of amylin amyloid fibrils. acs.org The interaction between amylin and collagen involves hydrophobic, hydrophilic, and cation–π interactions. acs.org The accumulation of amylin aggregates within the islet ECM can disrupt the normal tissue structure and contribute to β-cell dysfunction. acs.orgbiorxiv.org
Islet Beta Cell Toxicity and Apoptosis Induced by Feline Amylin Aggregates
The formation of feline IAPP aggregates is not merely a benign deposition; it is directly linked to β-cell toxicity and death. nih.govdvm360.comresearchgate.net While large, mature amyloid fibrils were once thought to be the primary toxic species, more recent evidence suggests that smaller, soluble oligomeric intermediates formed during the aggregation process are the most cytotoxic. semanticscholar.orgresearchgate.net
These toxic oligomers can induce β-cell apoptosis (programmed cell death) through several proposed mechanisms. nih.govresearchgate.netcdnsciencepub.com One major pathway involves the disruption of cell membranes. nih.govacs.org IAPP oligomers can insert into and permeabilize the lipid bilayers of β-cells, leading to ion dysregulation, cellular stress, and ultimately, cell death. nih.gov
Identification of Soluble Oligomeric Species as Primary Toxins
Research indicates that the mature, large amyloid fibrils found in the pancreatic islets of diabetic cats are not the primary toxic entities. Instead, the cytotoxicity is attributed to smaller, soluble oligomeric species and intermediate-sized amyloid fibrils that form during the aggregation process. nih.govcapes.gov.br These oligomers are believed to be the most potent drivers of cellular dysfunction. nih.gov
These soluble oligomers, which possess a significant β-sheet structure, are considered the toxic molecular species responsible for β-cell death. capes.gov.br Studies have shown that amylin preparations with high toxicity contain few pre-formed fibrils but demonstrate a marked, time-dependent aggregation and formation of β-conformers after being dissolved. capes.gov.br This suggests that the process of aggregation itself, and the intermediate structures formed, are central to the toxicity of feline amylin.
The mechanism of toxicity is thought to involve the interaction of these oligomers with cellular membranes, leading to disruption of the bilayer integrity and cellular homeostasis. researchgate.net This interaction can cause membrane instability, leading to increased conductance, electrical noise, and even membrane breakage. acs.org
Mechanisms of Beta Cell Membrane Disruption
The interaction of feline amylin oligomers with β-cell membranes is a critical step in its cytotoxic pathway. These oligomers can disrupt the cell membrane through various mechanisms. One proposed mechanism is the formation of pore-like structures or ion channels within the lipid bilayer. biochemia-medica.com This insertion of amyloid fibrils can alter the flux of ions across the membrane, destabilizing the intracellular ionic environment. biochemia-medica.com
Another mechanism involves a more general, non-specific disruption of the membrane. biochemia-medica.com The aggregation of amylin on the membrane surface can lead to membrane leakage. acs.org This process is influenced by the lipid composition of the membrane, with anionic lipids accelerating amylin fibril formation and membrane disruption. acs.orgucl.ac.uk The interaction between the positively charged residues in the N-terminal half of the amylin peptide and the anionic head groups of the lipids is thought to promote this aggregation. acs.org
Intracellular Stress Responses to Amylin Accumulation (e.g., ER stress, oxidative stress)
The accumulation of misfolded feline amylin, both intracellularly and extracellularly, triggers significant stress responses within the pancreatic β-cells, primarily endoplasmic reticulum (ER) stress and oxidative stress.
Endoplasmic Reticulum (ER) Stress: The ER is responsible for the proper folding and processing of proteins, including proinsulin and proamylin. acad.ronih.gov In states of insulin resistance, the demand for insulin and consequently amylin production increases, leading to an overload of the ER. frontiersin.org This increased protein synthesis can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. frontiersin.orgresearchgate.net The aggregation of amylin is associated with an increased ER stress response, which can lead to β-cell dysfunction and apoptosis. researchgate.net ER stress is a prominent feature of amylin-related β-cell toxicity. frontiersin.org Studies have shown that overexpression of human IAPP, which is structurally similar to feline IAPP, induces ER stress-mediated apoptosis in β-cells. physiology.org
Oxidative Stress: The disruption of cellular organelles like mitochondria by amylin oligomers can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress. frontiersin.org This oxidative stress can damage cellular structures and contribute to cell death. frontiersin.org There is a close link between ER stress and oxidative stress; ER stress can amplify ROS production, which in turn can further exacerbate ER stress, creating a vicious cycle that disrupts insulin production and initiates β-cell death. biochemia-medica.com Markers of oxidative stress are increased in the islets of individuals with type 2 diabetes and correlate with the impairment of glucose-stimulated insulin secretion. biochemia-medica.com
Role of Feline Amylin in the Pathogenesis of Feline Diabetes Mellitus
Feline diabetes mellitus shares many clinical and pathological similarities with human type 2 diabetes, with islet amyloidosis being a prominent feature in both. nih.gov Feline amylin is a key player in the development of this disease.
Link to Beta Cell Mass Loss and Impaired Insulin Secretion
The deposition of amylin as amyloid in the pancreatic islets is a characteristic histological finding in cats with type 2 diabetes and contributes significantly to the loss of functional β-cells. nih.govdvm360.com While amyloid deposition occurs before the onset of clinical signs, it is considered a contributor to, rather than the primary cause of, β-cell loss. nih.govvin.com The formation of intracellular amylin fibrils is toxic to β-cells, leading to their destruction. dvm360.com
This progressive loss of β-cells directly results in impaired insulin secretion. nih.govuq.edu.au Impaired β-cell function is evident even before significant histological changes occur. nih.gov Clinical signs of diabetes typically manifest when the total insulin secretion capacity drops to 20-25% of normal levels. nih.gov The cytotoxic effects of amylin oligomers and the subsequent intracellular stress responses all contribute to the progressive decline in β-cell mass and their ability to secrete insulin. nih.govcdnsciencepub.com
Association with Obesity and Insulin Resistance
Obesity is a major risk factor for the development of feline diabetes and is strongly associated with insulin resistance. nih.govvin.com In obese cats, there is a decreased sensitivity of tissues to insulin, meaning higher concentrations of insulin are required to manage blood glucose levels. nih.gov This state of insulin resistance creates a chronically increased demand for insulin secretion from the pancreatic β-cells. nih.gov
Since amylin is co-secreted with insulin, insulin resistance leads to a concurrent increase in amylin secretion (hyperamylinemia). nih.govdvm360.com This chronic overstimulation of β-cells to produce both insulin and amylin is thought to be a primary driver of islet amyloid formation. nih.gov Obesity likely contributes to amyloid deposition in susceptible cats by inducing this state of hyperinsulinemia and hyperamylinemia. vin.comdvm360.com Weight loss in obese cats has been shown to improve insulin sensitivity. dvm360.com
| Factor | Association with Feline Amylin and Diabetes |
|---|---|
| Obesity | A known cause of insulin resistance in cats, leading to increased demand for insulin and amylin secretion. dvm360.comvin.com |
| Insulin Resistance | Characterized by a rightward shift in the insulin dose-response curve, requiring higher insulin levels. nih.gov It is a major abnormality in type 2 diabetes in cats. vin.com |
| Hyperinsulinemia | Increased insulin secretion in response to insulin resistance. nih.gov |
| Hyperamylinemia | Increased amylin secretion that parallels hyperinsulinemia, contributing to amyloid deposition. nih.govdvm360.com |
Impact of Hyperamylinemia
Hyperamylinemia, or elevated levels of amylin in the blood, is a direct consequence of the insulin-resistant state often seen in obese and pre-diabetic cats. nih.govnih.gov Increased plasma amylin concentrations have been documented in diabetic cats. nih.gov This condition is believed to contribute to the pathogenesis of feline diabetes in several ways.
Firstly, the chronically high levels of amylin provide a greater substrate for the formation of toxic oligomers and amyloid fibrils, accelerating the process of islet amyloidosis and subsequent β-cell death. vin.comdvm360.com Cats with higher amylin concentrations tend to have more extensive amyloid deposition. vin.comdvm360.com Secondly, amylin itself has metabolic effects, including the inhibition of further insulin secretion in a paracrine manner. uq.edu.autodaysveterinarypractice.com This creates a negative feedback loop that can exacerbate the already impaired insulin secretion.
Emerging Insights into Feline Amylin's Role in Pancreatic Inflammation
Recent research has begun to shed light on the active role of feline amylin, also known as islet amyloid polypeptide (IAPP), in the inflammatory processes within the pancreas. Beyond its established association with amyloid plaque formation in diabetic cats, evidence now suggests that feline amylin is a direct contributor to the pathogenesis of pancreatic inflammation, a condition frequently observed alongside feline diabetes mellitus.
Studies have demonstrated that cats suffering from pancreatitis exhibit significantly elevated plasma levels of amylin. nih.govresearchgate.net In fact, these levels are often higher than those found in both healthy cats and cats with diabetes but no concurrent pancreatitis. nih.govresearchgate.netnih.gov This finding points towards a direct correlation between the concentration of circulating amylin and the presence of pancreatic inflammation.
A key aspect of feline amylin's pathophysiological contribution is its high propensity for aggregation. nih.govresearchgate.net Research comparing different amylin analogues has revealed that feline amylin is more prone to form amyloid fibrils than its human counterpart. nih.govresearchgate.netnih.gov These aggregates, along with their precursor oligomers, are now understood to be cytotoxic and are implicated in the destruction of pancreatic β-cells. nih.gov
Emerging evidence indicates that these amylin aggregates are not merely inert deposits but are active instigators of an inflammatory response. One of the primary mechanisms identified is the induction of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govnih.gov Studies have shown a significant increase in the expression of IL-1β in the pancreatic islets of diabetic cats, which correlates with the presence of amyloid deposits. nih.govresearchgate.net This suggests that the accumulation of feline amylin directly triggers a local inflammatory cascade within the pancreas.
The activation of the NLRP3 inflammasome, a multiprotein complex of the innate immune system, is thought to be a crucial step in this process. nih.govnih.govdiabetesjournals.org Amylin oligomers can trigger this inflammasome, leading to the maturation and release of IL-1β. nih.gov This cytokine, in turn, can promote further inflammation and contribute to β-cell apoptosis, creating a vicious cycle that exacerbates pancreatic damage. frontiersin.orgnih.gov
The table below summarizes key research findings on the plasma levels of feline amylin in different clinical states, illustrating the pronounced increase in cats with pancreatitis.
Plasma Amylin Levels in Feline Clinical States
| Feline Group | Relative Plasma Amylin Levels | Key Finding | Source |
|---|---|---|---|
| Healthy Lean Cats | Baseline | Serves as a control for comparison. | nih.govnih.gov |
| Diabetic Cats (without pancreatitis) | Higher than healthy cats (p<0.001) | Demonstrates elevated amylin in diabetes. | nih.govnih.gov |
| Cats with Pancreatitis | Higher than both healthy (p<0.0001) and diabetic cats (p<0.005) | Indicates a strong association between high amylin levels and pancreatitis. | nih.govnih.gov |
The following table details the inflammatory and cellular responses associated with feline amylin, highlighting the emerging understanding of its role in pancreatic pathology.
Inflammatory and Cellular Responses to Feline Amylin
| Observation | Associated Pathological Process | Mechanism | Source |
|---|---|---|---|
| Increased Amylin Aggregation | Amyloid Plaque Formation | Feline amylin is more prone to fibrillation than human amylin. | nih.govresearchgate.net |
| Increased IL-1β Expression | Pancreatic Inflammation | Linked to the presence of amyloid deposits in pancreatic islets. | nih.govresearchgate.net |
| β-cell Apoptosis | Loss of Insulin-Producing Cells | Induced by cytotoxic amylin oligomers and the inflammatory environment. | nih.govfrontiersin.org |
| Increased Oxidative Stress Markers | Cellular Damage | Correlates with hyperglycemia and obesity, which also promote amylin aggregation. | nih.gov |
Research Methodologies and Models for Feline Amylin Studies
In Vitro Approaches for Investigating Feline IAPP Amyloidogenesis
In vitro, or laboratory-based, studies are fundamental to understanding the molecular processes that drive the aggregation of feline IAPP into amyloid fibrils. These controlled experiments allow researchers to isolate and examine specific aspects of amyloidogenesis without the complexities of a living biological system.
Spectroscopic methods are invaluable for monitoring the kinetics of feline IAPP fibril formation in real-time. These techniques provide quantitative data on the rate and extent of amyloid aggregation.
One of the most common methods is the Thioflavin T (ThT) fluorescence assay . nih.govresearchgate.net ThT is a dye that exhibits a significant increase in fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. plos.org This allows for the continuous monitoring of fibril formation, providing insights into the lag phase, elongation phase, and equilibrium phase of amyloidogenesis. researchgate.net
Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers detailed structural information about the protein's secondary structure. nih.govnih.gov These techniques can detect the transition from the protein's native state to the β-sheet-rich conformation of amyloid fibrils by analyzing changes in the amide I band of the protein's infrared spectrum. nih.gov
Circular dichroism (CD) spectroscopy is another powerful tool used to assess the secondary structure of feline IAPP. Far-UV CD can track the conformational changes from a random coil or alpha-helical structure to a beta-sheet structure during fibril formation. researchgate.net
A summary of these techniques is presented in the table below:
| Spectroscopic Technique | Principle | Information Gained |
|---|---|---|
| Thioflavin T (ThT) Fluorescence | Increased fluorescence upon binding to β-sheet structures. plos.org | Kinetics of fibril formation (lag time, elongation rate). researchgate.net |
| Vibrational Spectroscopy (FTIR, Raman) | Analysis of vibrational modes of peptide bonds to determine secondary structure. nih.gov | Conformational changes, identification of β-sheet structures. nih.gov |
| Circular Dichroism (CD) | Differential absorption of left and right-circularly polarized light. | Changes in secondary structure (e.g., random coil to β-sheet). researchgate.net |
To directly visualize the morphology of feline IAPP aggregates and confirm the presence of amyloid fibrils, researchers employ high-resolution imaging techniques.
Transmission electron microscopy (TEM) is a widely used method that provides detailed images of the fibrillar structures. nih.govresearchgate.net Samples of feline IAPP incubated under conditions that promote aggregation are applied to a grid, stained with a heavy metal salt like uranyl acetate, and then imaged. nih.gov This allows for the visualization of the characteristic long, unbranched fibrils of amyloid.
Atomic force microscopy (AFM) is another imaging technique that can be used to visualize the morphology of feline IAPP aggregates. nih.gov AFM provides three-dimensional topographical information about the sample surface, allowing for the characterization of fibril height, width, and periodicity.
Understanding the toxic effects of feline IAPP aggregates on pancreatic β-cells is crucial for elucidating the pathogenesis of feline diabetes. Cell culture models provide a controlled environment to investigate these cytotoxic mechanisms.
Researchers often utilize insulin-producing cell lines, such as INS-1 cells, to assess the impact of feline IAPP. researchgate.net These cells are exposed to pre-formed feline IAPP fibrils or to the monomeric peptide under conditions that promote aggregation. The cytotoxicity is then evaluated using various assays.
Commonly used cytotoxicity assays include:
MTT assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
LDH assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.
TUNEL assay: This method detects DNA fragmentation, a hallmark of apoptosis or programmed cell death. researchgate.net
Caspase activity assays: These assays measure the activity of caspases, which are key enzymes involved in the apoptotic pathway. mdpi.com
These in vitro models have been instrumental in demonstrating that feline IAPP aggregates can induce β-cell death, a key event in the progression of feline diabetes. nih.gov
Ex Vivo Studies Using Feline Pancreatic Islets
Ex vivo studies, which involve the use of tissues or organs outside of the living organism, provide a bridge between in vitro experiments and in vivo animal models. For feline amylin research, the isolation and study of pancreatic islets are of particular importance.
The isolation of viable and functional feline pancreatic islets is a critical yet challenging step for ex vivo studies. symbiosisonlinepublishing.com The standard method for islet isolation involves the enzymatic digestion of the pancreas with collagenase, followed by purification to separate the islets from the surrounding exocrine tissue. nih.govnih.govresearchgate.net
However, the feline pancreas presents unique challenges for islet isolation. It has been suggested that feline islets have less peri-islet matrix, making them more susceptible to damage during the digestion process. symbiosisonlinepublishing.comnih.gov This can result in lower islet yields and purity compared to other species. nih.gov
To overcome these challenges, researchers have explored alternative techniques such as:
Laser microdissection: This technique allows for the precise isolation of islets from pancreatic tissue sections, minimizing contamination from exocrine cells. symbiosisonlinepublishing.com
Selective osmotic shock: This method utilizes hyperosmolar glucose solutions to selectively disrupt the exocrine tissue while preserving the integrity of the islets. nih.gov
Despite these advancements, obtaining a sufficient quantity of high-quality feline islets for research remains a significant hurdle.
Once isolated, the functional integrity of feline pancreatic islets can be assessed by measuring their ability to secrete insulin (B600854) in response to various stimuli. The gold standard for this assessment is the glucose-stimulated insulin secretion (GSIS) assay . nih.gov
In a typical GSIS experiment, isolated islets are incubated in a low glucose concentration, followed by a high glucose concentration. nih.gov The amount of insulin released into the surrounding medium is then measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). nih.gov
In addition to glucose, other secretagogues can be used to assess islet function, including:
Potassium chloride (KCl): High concentrations of KCl depolarize the β-cell membrane, leading to insulin secretion. nih.gov
Sulfonylureas (e.g., glipizide): These drugs stimulate insulin secretion by closing ATP-sensitive potassium channels in the β-cell membrane. nih.gov
Glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., exendin-4): These agents potentiate glucose-stimulated insulin secretion. nih.gov
These functional assessments are crucial for understanding how factors such as feline IAPP aggregation may impair β-cell function and contribute to the development of diabetes.
Animal Models in Feline Amylin Research
The study of feline amylin (Islet Amyloid Polypeptide, IAPP) and its role in the pathogenesis of diseases like diabetes mellitus has been advanced through the use of various animal models. These models allow for controlled investigation into the mechanisms of amyloid deposition and beta-cell dysfunction, which are challenging to study in spontaneously occurring disease.
Induced Diabetes Models in Felines
The domestic cat is a valuable model for type 2 diabetes in humans, as it is one of the few species that spontaneously develops a similar form of the disease, characterized by the formation of islet amyloid deposits derived from IAPP. To facilitate the study of islet amyloidosis, researchers have developed models to experimentally induce the condition in cats.
One successful model involves a multi-step approach to accelerate the development of islet amyloidosis. This protocol begins with a partial pancreatectomy (approximately 50% removal) to reduce the beta-cell mass. Subsequently, insulin resistance is induced through the administration of growth hormone and dexamethasone. Once a stable diabetic state is achieved, cats are treated with either insulin or an oral hypoglycemic agent like glipizide (B1671590), a sulfonylurea drug that stimulates endogenous insulin and IAPP secretion.
In a key study, cats treated with glipizide for 18 months all developed significant islet amyloid deposits, whereas only one of four insulin-treated cats showed minimal amyloid. The glipizide-treated group also exhibited significantly higher plasma IAPP concentrations, reinforcing the link between hypersecretion of IAPP and the formation of islet amyloid. This inducible model was the first to successfully produce islet amyloidosis in a non-transgenic animal, providing a crucial tool for investigating the pathogenesis of this lesion. Another approach has shown that the administration of synthetic amidated feline IAPP can induce impaired glucose tolerance and altered insulin responses in healthy cats, providing direct evidence of the polypeptide's role in glucose dysregulation.
Table 1: Outcomes of Induced Islet Amyloidosis Model in Felines
| Treatment Group | Number of Cats | Islet Amyloid Presence (at 18 months) | Key Finding |
|---|---|---|---|
| Glipizide-Treated | 4 | 4 of 4 cats | Developed significant IAPP-immunoreactive amyloid deposits. |
| Insulin-Treated | 4 | 1 of 4 cats | Had only mild amyloid deposits detected. |
Techniques for Feline IAPP Detection and Quantification
A variety of laboratory techniques are employed to detect and measure feline IAPP, both in circulation and within pancreatic tissue. These methods are essential for diagnosing and monitoring disease, as well as for conducting research into the pathophysiology of IAPP.
Immunoassays for Circulating Amylin Levels
Immunoassays are a class of techniques used to measure the concentration of a substance, such as a hormone, in a biological fluid like plasma. For feline amylin, radioimmunoassay (RIA) has been validated and used to measure its levels in unextracted EDTA plasma. These assays utilize antibodies specific to amylin to quantify its concentration.
Studies using RIA have established that in healthy cats, fasting plasma amylin concentrations are approximately 97 +/- 4 pmol/L. Following glucose administration, amylin is co-secreted with insulin. Research has shown that plasma amylin levels are significantly higher in diabetic cats compared to healthy lean cats. Interestingly, cats with pancreatitis show even higher amylin levels than both healthy and diabetic cats, suggesting a role for the peptide in pancreatic inflammation. Obese cats also tend to have higher baseline and postprandial amylin concentrations than lean cats.
Table 2: Comparative Plasma Amylin Concentrations in Feline Cohorts
| Feline Group | Relative Plasma Amylin Level | Reference |
|---|---|---|
| Healthy Lean Cats | Baseline | |
| Diabetic Cats | Higher than healthy lean cats (p<0.001) | |
| Cats with Pancreatitis | Higher than both healthy and diabetic cats (p<0.0001 and p<0.005, respectively) |
Immunohistochemical and Immunofluorescent Staining for Islet Amyloid
To visualize amyloid deposits within the pancreatic islets, histological staining methods are employed. The classic and most common stain used to identify amyloid is Congo red. When viewed under polarized light, Congo red-stained amyloid deposits exhibit a characteristic apple-green birefringence, confirming their amyloid nature.
Immunohistochemistry (IHC) provides a more specific method for identifying the protein component of the amyloid. This technique uses antibodies that specifically target feline IAPP. In pancreatic tissue sections from diabetic cats, IHC reveals strong IAPP immunoreactivity within the islet amyloid deposits. This confirms that the amyloid is derived from the IAPP peptide. In healthy cats, IHC shows IAPP localized within the islet beta-cells. Comparing the amount of amyloid detected by IHC versus Congo red staining has shown a significant correlation, though IHC may be slightly more sensitive.
Immunofluorescence is another antibody-based technique that can be used to detect and co-localize proteins. This method can be used to visualize IAPP within the islets and its relationship with other cellular components or proteins.
Molecular Methods for Gene Expression Analysis (e.g., qPCR, Laser Microdissection)
To understand the underlying molecular mechanisms of IAPP production, researchers analyze the expression of the IAPP gene. Quantitative real-time polymerase chain reaction (qPCR) is a powerful technique used to measure the amount of specific messenger RNA (mRNA), which reflects the level of gene expression.
A significant challenge in studying gene expression in the pancreas is the mixture of endocrine islets and exocrine acinar tissue. To overcome this, a technique called laser microdissection is used to precisely isolate pure populations of pancreatic islets from surrounding tissue. This ensures that the subsequent gene expression analysis is specific to the islet cells.
Using laser microdissection followed by qPCR, researchers have successfully detected and quantified IAPP mRNA levels in the islets of both healthy and diabetic cats. This methodology allows for the comparison of gene expression profiles between different disease states, providing insights into the regulation of IAPP synthesis and its potential dysregulation in feline diabetes.
Compound Reference Table
| Compound Name |
|---|
| Amylin (IAPP), feline |
| Dexamethasone |
| Glipizide |
Advanced Biophysical and Computational Approaches in Feline Amylin Research
The study of feline amylin (Islet Amyloid Polypeptide, IAPP) aggregation and fibril structure has been significantly advanced by sophisticated biophysical and computational methods. These techniques provide high-resolution insights into the molecular mechanisms underlying amyloid formation, which is a characteristic feature of type 2 diabetes in cats.
Cryo-Electron Microscopy for Fibril Structure Determination
Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of amyloid fibrils. However, as of now, specific cryo-EM studies detailing the structure of fibrils formed from full-length feline IAPP have not been extensively published. Research in this area has often focused on other types of amyloidosis in felines, such as AA amyloidosis, which involves the serum amyloid A (SAA) protein. For instance, a 2022 study reported the 3.3 Å resolution cryo-EM structure of AA amyloid fibrils extracted from a domestic shorthair cat. nih.govuzh.chresearchgate.net This study revealed a unique cross-β architecture, highlighting the capability of cryo-EM to elucidate the specific folds of amyloid proteins in cats. nih.gov
Table 1: Comparison of Key Features from Cryo-EM Studies of Amyloid Fibrils
| Feature | AA Amyloid Fibril (Feline) nih.govuzh.ch | Human IAPP Fibril (PM1) biorxiv.org |
| Resolution | 3.3 Å | 4.2 Å |
| Overall Structure | Two proto-filaments with cross-β architecture | Two intertwined S-shaped protofilaments |
| Helical Symmetry | Not specified | Right-handed |
| Helical Pitch | Not specified | 48 nm |
| Key Interacting Region | Not applicable (different protein) | Residues 21-NNFGAIL-27 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational lens to examine the dynamic processes of feline IAPP aggregation, from early oligomerization to mature fibril formation, at an atomic level. These simulations offer insights into the conformational changes, intermolecular interactions, and the influence of specific amino acid residues on the aggregation propensity of feline IAPP.
While large-scale MD simulation studies exclusively focused on feline IAPP are limited, comparative studies have provided valuable information. A notable in silico study compared the monomeric structures of IAPP from aggregating species (human and cat) with non-aggregating species (pig and rat). acs.org These simulations revealed that the aggregating forms, including feline IAPP, tend to populate helix-coil and helix-hairpin conformations, which are considered precursors to aggregation. acs.org
Furthermore, MD simulations have been employed to understand the mechanism of action of potential inhibitors of IAPP aggregation that are effective against both human and feline forms. One such study focused on the hydrophobic core region of IAPP, specifically residues 20-29, which is highly prone to aggregation. nih.govacs.orgresearchgate.net The simulations demonstrated that the interaction between Phe23 residues is a critical factor in the formation of oligomers. acs.orgresearchgate.net Small molecules capable of disrupting these interactions by binding to Phe23 showed potential in reducing the formation of β-strands, a key step in fibrillization. acs.orgresearchgate.net These findings are significant for the development of therapeutics targeting feline IAPP aggregation.
The general consensus from broader MD simulation studies on IAPP is that the aggregation process is a complex, multi-step phenomenon. It begins with the formation of disordered oligomers during a lag phase, which then transition into more ordered β-sheet-rich structures that eventually form mature fibrils. nih.govpnas.org The hydrophobic interactions, particularly involving the FGAIL segment, are considered a primary driving force for this aggregation. pnas.org
Table 2: Key Insights from Molecular Dynamics Simulations of IAPP
| Study Focus | Key Findings | Relevance to Feline IAPP |
| Comparative IAPP Monomer Structures acs.org | Aggregating species (human and cat) populate helix-coil and helix-hairpin conformations. | Provides a structural basis for the aggregation propensity of feline IAPP. |
| Inhibition of IAPP(20-29) Aggregation acs.orgresearchgate.net | Phe23-Phe23 contacts are critical for oligomer formation; small molecules disrupting this interaction can inhibit aggregation. | Offers a therapeutic strategy applicable to feline IAPP due to sequence similarity in this region. |
| General IAPP Fibril Formation Mechanism pnas.org | Aggregation proceeds through an on-pathway oligomeric intermediate with a transient β-sheet in the FGAIL region. | The fundamental mechanism is likely conserved in feline IAPP. |
Comparative Biology and Translational Relevance of Feline Amylin Research
Interspecies Differences in Amylin Aggregation Propensity and Amyloidogenicity
Amylin's tendency to misfold and aggregate into amyloid fibrils is a key factor in the development of type 2 diabetes. However, this amyloidogenic propensity varies significantly across different species, primarily due to variations in the amino acid sequence of the IAPP molecule. The region between residues 20-29 is considered the hydrophobic core and is critical for promoting aggregation. nih.gov
Human and feline IAPP share a high degree of sequence similarity, which correlates with their strong propensity for aggregation and the subsequent development of type 2 diabetes in both species. nih.gov In contrast, rodent (rat and mouse) amylin is not amyloidogenic and does not form these toxic aggregates under normal physiological conditions. plos.orgnih.gov This difference is largely attributed to the presence of three proline residues at positions 25, 28, and 29 in the rodent sequence. Proline is known as a "beta-sheet breaker," and its presence disrupts the formation of the stable beta-sheet structures that are characteristic of amyloid fibrils. nih.govnih.gov
Studies comparing various amylin analogues have demonstrated that feline amylin is more prone to amyloid fibrillation in vitro than human amylin. This heightened amyloidogenicity may influence the progression of diabetes mellitus and the failure of pancreatic β-cells in cats. nih.gov The synthetic amylin analogue, pramlintide, was designed to be non-amyloidogenic by substituting key amino acids from the human sequence with the proline residues found in rat amylin, thereby increasing its stability and preventing aggregation. nih.govwikipedia.org
The comparative analysis of amylin sequences from a wide range of mammals, including primates, cats, dogs, and rodents, has been instrumental in identifying the specific amino acid residues that drive amyloid formation. nih.govnih.gov For instance, a synthetic decapeptide corresponding to residues 20-29 of cat IAPP was shown to spontaneously form amyloid fibrils in vitro, highlighting the importance of this region in amyloidogenicity. nih.gov
| Species/Analogue | Amino Acid Sequence | Amyloidogenic Potential |
|---|---|---|
| Feline | KCNTATCATQRLANFLIRSSNNLGAILSPTNVGSNTY-NH2 | High |
| Human | KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2 | High |
| Rat | KCNTATCATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH2 | Low (Non-amyloidogenic) |
| Pramlintide | KCNTATCATQRLANFLVHSSNNFGPILPPTNVGSNTY-NH2 | Low (Non-amyloidogenic) |
Evolutionary Conservation of Amylin's Physiological Functions
Despite the differences in amyloidogenic potential, the fundamental physiological roles of amylin are highly conserved across species. nih.gov Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone that is co-secreted with insulin (B600854) by pancreatic β-cells in response to nutrient intake. nih.govwikipedia.org Its primary functions are central to glucose homeostasis and metabolic regulation.
Key physiological roles of amylin include:
Slowing of gastric emptying: Amylin delays the rate at which food moves from the stomach to the small intestine, which helps to prevent rapid post-prandial spikes in blood glucose levels. wikipedia.org
Promotion of satiety: It acts on the central nervous system to induce a feeling of fullness, thereby helping to regulate food intake and body weight. nih.govwikipedia.org
Inhibition of glucagon (B607659) secretion: Amylin suppresses the release of glucagon, a hormone that raises blood glucose levels, particularly after meals. nih.gov
These functions are mediated through amylin's interaction with specific receptors in the brain and peripheral tissues. nih.gov The structural features necessary for these biological activities, such as the disulfide bridge between cysteine residues at positions 2 and 7 and the amidated C-terminus, are conserved across species, including cats and humans. wikipedia.org Studies have shown that a non-amyloidogenic form of amylin can reduce plasma glucagon concentrations in cats, indicating the conservation of this physiological function and suggesting its therapeutic potential in feline diabetes. mdpi.com The high degree of conservation in its primary sequence, apart from the amyloidogenic region, underscores the evolutionary importance of amylin's role in metabolic control. nih.gov
Feline Diabetes Mellitus as a Natural Model for Human Type 2 Diabetes Pathogenesis
Feline diabetes mellitus (FDM) serves as a compelling and naturally occurring animal model for human type 2 diabetes (T2DM). The similarities between the two conditions are extensive, encompassing clinical presentation, pathophysiology, and histopathological features. nih.gov
Key Parallels between Feline and Human Type 2 Diabetes:
| Feature | Feline Diabetes Mellitus | Human Type 2 Diabetes |
| Etiology | Associated with obesity, insulin resistance, and advancing age. | Strongly linked to obesity, insulin resistance, and aging. |
| Pancreatic Pathology | Characterized by the deposition of islet amyloid derived from IAPP, leading to β-cell loss. | A hallmark feature is the presence of islet amyloid composed of IAPP, contributing to β-cell dysfunction and death. |
| Clinical Presentation | Often presents with hyperglycemia, glucosuria, polyuria, and polydipsia. | Similar clinical signs of elevated blood glucose and its consequences. |
| Metabolic Profile | Exhibits impaired glucose tolerance and a progressive decline in insulin secretion. | Characterized by insulin resistance and a relative deficiency in insulin secretion. |
The spontaneous development of islet amyloidosis in a significant percentage of diabetic cats makes them a particularly valuable model for studying this aspect of T2DM pathogenesis. nih.gov Research in cats has demonstrated that increased circulating concentrations of IAPP are associated with obesity, a major risk factor for T2DM in both cats and humans. avma.org Furthermore, experimentally induced islet amyloidosis in cats has provided a non-transgenic animal model to investigate the mechanisms of amyloid formation and its impact on β-cell function. nih.govillinois.edu The ability to study the disease in a species that shares a similar environment and lifestyle factors with humans enhances the translational relevance of the findings.
Implications of Feline Amylin Research for Understanding Systemic Amyloidoses
While the primary focus of feline amylin research has been on its role in diabetes, the findings have broader implications for understanding systemic amyloidoses, which are a group of diseases characterized by the deposition of abnormally folded proteins in various tissues and organs. nih.gov Cats, like humans, can develop several forms of amyloidosis, and certain breeds are predisposed to specific types, suggesting a genetic component. msdvetmanual.competmd.com
For instance, Abyssinian cats are known to be at risk for hereditary amyloidosis that primarily affects the kidneys, while Siamese and Oriental breeds are more prone to amyloid deposition in the liver. msdvetmanual.comvcahospitals.com The amyloid protein involved in these systemic forms is often serum amyloid A (SAA), leading to AA amyloidosis. nih.govplos.org Studies on AA amyloidosis in cats, particularly in shelter populations where the prevalence can be high, offer a natural model to investigate the pathogenesis and potential transmission of this systemic disease. nih.govplos.org
The study of IAPP-related amyloidosis in the pancreas of diabetic cats also provides a window into the general mechanisms of localized amyloid deposition. nih.gov Understanding how IAPP misfolds, aggregates, and leads to cellular dysfunction in the pancreas can offer insights into similar processes involving other amyloidogenic proteins in different tissues. For example, senile systemic amyloidosis is a form of the disease commonly seen in older animals, including cats, where minor amyloid deposits may be found without overt clinical signs. msdvetmanual.com This parallels age-related amyloid deposition in humans and suggests that feline models could be useful for studying the aging-related aspects of amyloid diseases.
By investigating the genetic, environmental, and molecular factors that contribute to both IAPP-derived and other forms of amyloidosis in cats, researchers can gain valuable knowledge that is applicable to a range of human amyloid diseases, extending beyond diabetes to conditions such as Alzheimer's disease and certain types of myeloma-associated amyloidosis. nih.govmsdvetmanual.com
Future Directions and Emerging Research Avenues in Feline Amylin Biology
Elucidating the Precise Molecular Mechanisms of Feline IAPP Toxicity
A primary focus of future research will be to unravel the exact molecular mechanisms by which feline IAPP aggregates induce pancreatic β-cell death. While it is established that the misfolding and aggregation of IAPP are toxic, the specific pathways leading to cellular demise are not fully understood. Intermediate oligomeric species of IAPP are thought to be particularly cytotoxic. nih.gov
Key areas of investigation will likely include:
Membrane Disruption: A leading hypothesis is that IAPP oligomers and fibrils disrupt the integrity of β-cell membranes. nih.gov Future studies will likely employ advanced imaging and biophysical techniques to visualize and characterize the interaction of feline IAPP with lipid bilayers, potentially identifying the formation of pores or other membrane-destabilizing structures.
Induction of Apoptosis: Research suggests that IAPP fibrils may trigger programmed cell death, or apoptosis, in islet cells. nih.gov Future investigations will aim to identify the specific signaling cascades activated by feline IAPP aggregates that lead to apoptosis.
Oxidative Stress and Inflammation: The role of oxidative stress and inflammatory responses in IAPP-mediated toxicity is another crucial area. Researchers will likely explore how feline IAPP aggregation contributes to the generation of reactive oxygen species and the release of pro-inflammatory cytokines within the pancreatic islets.
Investigation of Post-Translational Modifications on Feline Amylin Aggregation
Post-translational modifications (PTMs) can significantly alter the structure, function, and aggregation propensity of proteins. While the impact of PTMs on human IAPP is an active area of research, their role in feline amylin aggregation is less clear. Future studies are needed to identify and characterize PTMs on feline IAPP and to determine their influence on amyloid formation. Potential PTMs of interest include glycosylation, phosphorylation, and truncation. Understanding these modifications could reveal new therapeutic targets for preventing feline IAPP aggregation.
Characterization of Novel Interaction Partners of Feline Amylin
Feline amylin does not exist in isolation within the pancreatic islets. Its interaction with other molecules can significantly impact its aggregation and toxicity. Future research will focus on identifying and characterizing novel interaction partners of feline IAPP.
Potential interaction partners include:
Metal Ions: Metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺) have been shown to modulate the aggregation of human IAPP. researchgate.net Investigating how these and other metal ions affect feline IAPP aggregation is a promising research avenue.
Chaperone Proteins: Molecular chaperones play a crucial role in preventing protein misfolding. Identifying chaperones that interact with feline IAPP could provide insights into the natural defense mechanisms against amyloidosis and suggest new therapeutic strategies.
Other Islet Hormones: Given that IAPP is co-secreted with insulin (B600854), understanding the interplay between these and other islet hormones is essential. nih.gov
Development of Mechanistic Strategies to Inhibit Feline IAPP Aggregation
A significant area of future research is the development of therapeutic strategies to inhibit the aggregation of feline IAPP. Several approaches are being explored, with a focus on small molecules and peptide-based inhibitors.
Table 1: Investigational Inhibitors of Feline IAPP Aggregation
| Inhibitor Class | Examples | Mechanism of Action |
|---|---|---|
| Diaryl Urea Derivatives | Compound 12, Compound 24 | Reduce fibrillization and aggregation of feline IAPP. nih.govcabidigitallibrary.org |
| Naturally Occurring IAPP Variants | Chicken IAPP, Raccoon IAPP | Inhibit human IAPP aggregation and may have similar effects on feline IAPP. nih.gov |
| Polyphenols | Curcumin, Epigallocatechin gallate (EGCG) | Disrupt helical intermediates and redirect aggregation to off-pathway, less toxic forms. nih.govscispace.com |
| Macrocycles | - | Encapsulate hydrophobic regions of IAPP to prevent self-assembly. nih.gov |
Researchers at Purdue University have developed a novel class of small molecules that have shown high efficacy in inhibiting the formation of both feline and human IAPP aggregates in vitro. prf.org These compounds were found to reduce aggregation at a concentration of 100 micromolar after one hour. prf.org Another approach involves the use of urea-based compounds, which have demonstrated the potential to reduce the accumulation of misfolded proteins. nih.govcabidigitallibrary.org
Future work in this area will involve:
High-throughput screening of compound libraries to identify novel inhibitors.
Rational drug design based on the structure of feline IAPP.
In vivo testing of promising inhibitors in feline models of type 2 diabetes.
Exploring Genetic and Epigenetic Factors Influencing Feline IAPP Expression and Pathogenicity
The propensity to develop islet amyloidosis varies among individual cats. This suggests that genetic and epigenetic factors may play a role in IAPP expression and its likelihood of aggregation. Future research will aim to identify genetic variations in the feline IAPP gene and other related genes that may predispose cats to amyloid formation. Furthermore, exploring epigenetic modifications, such as DNA methylation and histone modifications, could provide insights into how environmental factors might influence IAPP expression and the pathogenesis of feline type 2 diabetes. animbiosci.org
Integrated Approaches Combining Multi-Omics and Imaging for Comprehensive Understanding of Feline Islet Pathology
A holistic understanding of feline islet pathology requires the integration of multiple data types. Future research will increasingly utilize a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes that occur in the pancreas during the development of islet amyloidosis.
This systems-level approach, when combined with advanced imaging techniques such as electron microscopy and immunohistochemistry, will allow researchers to:
Correlate changes in gene and protein expression with the progression of islet pathology.
Identify novel biomarkers for the early detection of feline type 2 diabetes.
Uncover new therapeutic targets for the treatment of this common feline disease.
By pursuing these future directions, the scientific community can hope to gain a more complete understanding of feline amylin biology and develop effective strategies to combat the growing problem of type 2 diabetes in cats.
Q & A
Q. Advanced Research Focus
- Circular Dichroism (CD) : Detects α-helix to β-sheet transitions during aggregation .
- Nuclear Magnetic Resonance (NMR) : Resolves atomic-level structural dynamics of oligomers .
- Mass Spectrometry : Confirms peptide integrity and post-translational modifications (e.g., oxidation) .
How can researchers address contradictions in IAPP-induced β-cell toxicity mechanisms?
Advanced Research Focus
Discrepancies arise from model systems (e.g., immortalized β-cells vs. primary islets). To reconcile
Use primary feline islet cultures to mimic in vivo conditions .
Compare caspase-3 activation (apoptosis) vs. membrane permeability assays (necrosis) .
Validate findings with in vivo histopathology from diabetic cat pancreata .
What strategies improve the bioavailability of IAPP aggregation inhibitors?
Q. Advanced Research Focus
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance silibinin delivery, increasing in vivo efficacy by 3-fold .
- Prodrug Design : Esterification of phenolic -OH groups in resveratrol improves solubility and half-life .
How do cross-seeding interactions between IAPP and other amyloidogenic proteins influence disease progression?
Advanced Research Focus
Feline IAPP co-aggregates with Aβ (Alzheimer’s) and α-synuclein (Parkinson’s) via shared β-sheet motifs, accelerating fibril formation in dual-seeding assays . In vitro models using mixed peptide solutions (1:1 molar ratio) show a 50% reduction in lag phase for fibril nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
